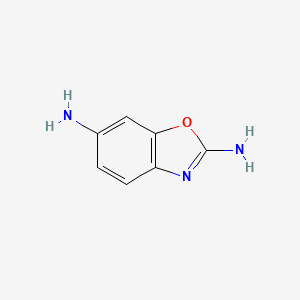

2,6-Diaminobenzoxazole

Description

2,6-Diaminobenzoxazole is a benzoxazole derivative featuring an oxygen and nitrogen atom in its heterocyclic aromatic ring, with amino groups at the 2- and 6-positions. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

1,3-benzoxazole-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRAWXKBIKSXOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diaminobenzoxazole can be synthesized through several methods. One common approach involves the cyclization of 2,6-diaminophenol with formic acid or formamide under high-temperature conditions. Another method includes the reaction of 2,6-dichlorobenzoxazole with ammonia or an amine in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include elevated temperatures and pressures, along with the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diaminobenzoxazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include substituted benzoxazoles, quinone derivatives, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

DABO and its derivatives have been studied for their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against a range of bacteria and fungi. For instance, a study demonstrated that DABO derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

DABO has also been investigated for its anticancer potential. A notable case study involved the synthesis of DABO derivatives that exhibited cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making DABO a candidate for further drug development .

Materials Science

Polymer Chemistry

DABO is utilized in the synthesis of polymeric materials due to its ability to form cross-linked structures. Research has shown that incorporating DABO into polymer matrices enhances thermal stability and mechanical properties. For example, a study reported the successful incorporation of DABO into polyurethanes, resulting in materials with improved fire resistance .

Sensors and Detection Systems

The compound's fluorescence properties have led to applications in sensor technology. DABO-based sensors have been developed for detecting heavy metals in environmental samples. These sensors demonstrate high sensitivity and selectivity, making them valuable tools for environmental monitoring .

Environmental Science

Water Treatment Applications

DABO derivatives have been explored for their ability to remove pollutants from water sources. Studies indicate that these compounds can effectively adsorb heavy metals and organic contaminants, thereby improving water quality. A specific case study highlighted the use of DABO-functionalized materials in the removal of lead ions from contaminated water .

Data Tables

Case Studies

- Antimicrobial Activity Study : A series of DABO derivatives were synthesized and tested against various microbial strains. The results indicated that modifications to the structure significantly influenced antimicrobial efficacy.

- Polymer Application Study : Researchers synthesized a new class of polyurethane elastomers incorporating DABO, which showed enhanced mechanical properties and thermal stability compared to traditional formulations.

- Environmental Monitoring Study : The development of a DABO-based sensor demonstrated a detection limit for lead ions significantly lower than existing methods, showcasing its potential for real-time environmental monitoring.

Mechanism of Action

The mechanism of action of 2,6-diaminobenzoxazole and its derivatives often involves the inhibition of specific enzymes or signaling pathways. For instance, some derivatives have been shown to inhibit the IL-6/STAT3 signaling pathway, which is crucial in inflammatory responses and cancer progression. The compound interacts with molecular targets such as cytokines and transcription factors, leading to the modulation of gene expression and cellular responses .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The oxygen atom in benzoxazole reduces electron density compared to sulfur in benzothiazoles, influencing reactivity and binding interactions .

- Solubility: The diamine groups in this compound enhance aqueous solubility relative to monosubstituted benzothiazoles and benzisoxazoles .

Biological Activity

2,6-Diaminobenzoxazole (DABO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of DABO's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its benzoxazole ring with two amino groups at the 2 and 6 positions. This structure is crucial for its biological activity, influencing its interactions with various biological targets.

DABO exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Inflammatory Pathways : DABO has been shown to inhibit key inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1 beta (IL-1β). In a study involving synthesized derivatives, one compound demonstrated a 71.5% inhibition of IL-6 signaling and 92.1% inhibition of IL-1β in vitro .

- Antioxidant Activity : The compound also displays antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is linked to its potential in neuroprotective applications.

Biological Activities

The biological activities of DABO and its derivatives can be categorized as follows:

Anti-inflammatory Activity

DABO derivatives have been evaluated for their anti-inflammatory effects in various models. For instance, compounds derived from DABO were tested in an animal model of rheumatoid arthritis (RA), showing significant reduction in inflammation when administered post-injury .

Case Study 1: In Vivo Efficacy in RA Models

In a controlled study, two specific DABO derivatives (3a and 3e) were administered to mice with induced inflammation. The results indicated that these compounds significantly reduced swelling and inflammatory markers compared to controls. The study highlights the potential of DABO derivatives as therapeutic agents for inflammatory conditions .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of DABO derivatives against neurotoxicity induced by 6-hydroxydopamine (6-OHDA) has shown promising results. Assays indicated that these compounds could inhibit apoptosis and lipid peroxidation in neuronal cells, suggesting their utility in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2,6-Diaminobenzoxazole in laboratory settings?

A common approach involves refluxing precursor compounds in polar aprotic solvents like DMSO or ethanol under acidic conditions. For example, hydrazide derivatives can be condensed with substituted aldehydes in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and crystallization (e.g., water-ethanol mixtures yield light-yellow powders with ~65% efficiency) . Ensure reaction times exceed 12 hours for complete cyclization, and validate purity via TLC or HPLC.

Q. What analytical techniques are most effective for characterizing the purity and structure of synthesized this compound?

Use a combination of -NMR and -NMR to confirm the benzoxazole core and amino group positions. Mass spectrometry (MS) and elemental analysis are critical for verifying molecular weight and stoichiometry. For crystalline derivatives, X-ray diffraction can resolve structural ambiguities. Infrared (IR) spectroscopy helps identify NH stretching vibrations (~3300–3500 cm) and benzoxazole ring modes .

Q. How should researchers handle and store this compound to ensure safety and stability?

Avoid skin/eye contact by using gloves, goggles, and lab coats. Store in airtight containers away from ignition sources, as benzoxazoles may decompose under heat to release CO or NO . Stability tests suggest refrigeration (2–8°C) in inert atmospheres (e.g., argon) prevents oxidative degradation. Always consult SDS for compound-specific hazards .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating the biological activity of this compound derivatives?

Prioritize structure-activity relationship (SAR) studies by systematically varying substituents on the benzoxazole core. For example, introduce electron-withdrawing groups (e.g., -Cl, -NO) at the 4-position to enhance binding affinity in enzyme inhibition assays . Use in vitro cytotoxicity screening (e.g., MTT assay) followed by in vivo pharmacokinetic profiling (e.g., bioavailability, half-life) to identify lead compounds. Include positive/negative controls and replicate experiments to minimize batch variability .

Q. How can molecular docking studies be applied to understand the interaction mechanisms of this compound derivatives?

Perform docking simulations using software like AutoDock Vina to predict binding poses in target proteins (e.g., kinases, GPCRs). Validate results with molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes. For example, benzoxazole derivatives with planar aromatic systems may exhibit π-π stacking with tyrosine residues, while amino groups form hydrogen bonds with catalytic aspartate/glutamate residues . Cross-reference docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC values to refine models .

Q. What strategies are recommended for resolving contradictions in pharmacological data across studies involving this compound?

Apply intelligent data analysis (IDA) frameworks to identify outliers or methodological inconsistencies. For instance, compare assay conditions (e.g., cell lines, solvent concentrations) that may affect IC values. Use statistical tools like Bland-Altman plots or meta-analysis to reconcile discrepancies. Case studies in tumor pseudoprogression diagnostics highlight the importance of empirical falsification to verify reproducibility . Always validate conflicting results with orthogonal techniques (e.g., SPR vs. ITC for binding affinity measurements) .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via LC-MS to minimize side products (e.g., Schiff base intermediates) .

- Safety Protocols : Neutralize waste with 10% NaOH before disposal to reduce environmental hazards .

- Data Reliability : Archive raw spectral data and computational inputs to facilitate peer review and replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.